
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone is a chemical compound with the molecular formula C₈H₆Br₂ClNO and a molecular weight of 327.4 g/mol . This compound is characterized by the presence of amino, bromo, and chloro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone typically involves the bromination of 4-Amino-3-bromo-5-chlorophenyl-2-ethanone. The reaction is carried out in chloroform with a catalytic amount of potassium iodide and tertiary butyl amine at low temperatures (0-5°C) for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its exact mechanism are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-bromo-5-chlorophenyl-2-ethanone: A precursor in the synthesis of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone.
4-Amino-3-bromo-5-chlorophenyl-2-chloroethanone: Another halogenated derivative with similar properties.
Propiedades
Fórmula molecular |
C8H6Br2ClNO |
|---|---|
Peso molecular |
327.40 g/mol |
Nombre IUPAC |
1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone |
InChI |
InChI=1S/C8H6Br2ClNO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 |
Clave InChI |
JRLVTGRWQCKOSS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N)Br)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)


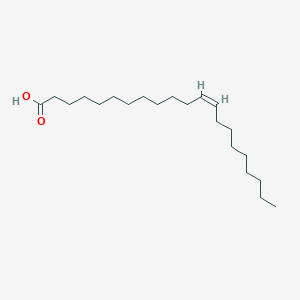
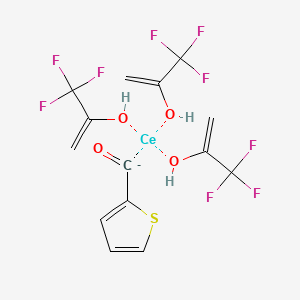
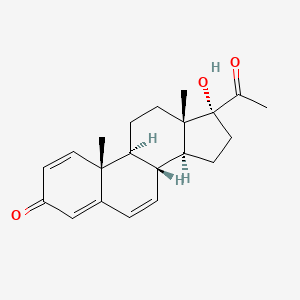
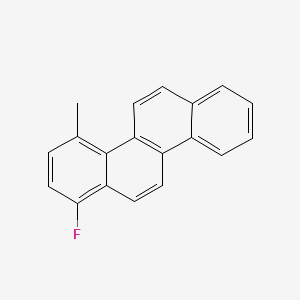

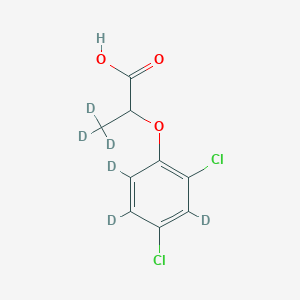

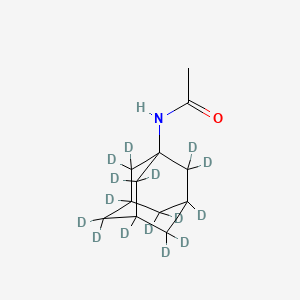
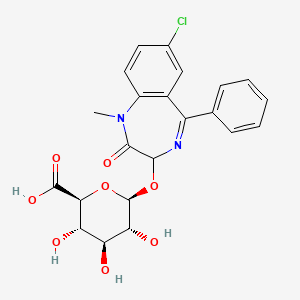
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
